![molecular formula C19H23N3O2 B4240270 N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240270.png)
N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide
描述
N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide, commonly known as TAK-659, is a small-molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which plays a vital role in the survival and proliferation of B-cells. TAK-659 has shown promising results in pre-clinical studies as a potential therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
TAK-659 selectively binds to the active site of N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide, which prevents its phosphorylation and subsequent activation. This inhibition of N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide activity leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. By blocking these pathways, TAK-659 induces apoptosis in malignant B-cells and suppresses the activation of autoreactive B-cells in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in pre-clinical models of B-cell malignancies, including CLL and MCL. In these models, TAK-659 induces apoptosis in malignant B-cells and inhibits their proliferation. Additionally, TAK-659 has been shown to suppress the activation of autoreactive B-cells in pre-clinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its selectivity for N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide, which reduces the risk of off-target effects and toxicity. Additionally, TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, including its relatively low solubility and stability in aqueous solutions. These limitations can make it challenging to administer TAK-659 in pre-clinical studies and may require the use of specialized formulations or delivery methods.
未来方向
There are several potential future directions for the research and development of TAK-659. One area of focus is the clinical development of TAK-659 as a therapeutic agent for B-cell malignancies and autoimmune diseases. Several clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these indications. Another area of interest is the development of combination therapies that incorporate TAK-659 with other targeted agents or immunotherapies. Finally, further research is needed to better understand the mechanisms of resistance to N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide inhibitors, such as TAK-659, and to identify strategies to overcome this resistance.
科学研究应用
TAK-659 has been extensively studied in pre-clinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, TAK-659 has demonstrated potent anti-tumor activity by inhibiting N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide-mediated signaling pathways and inducing apoptosis in malignant B-cells. Additionally, TAK-659 has shown promising results in pre-clinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, by suppressing B-cell activation and autoantibody production.
属性
IUPAC Name |
N-[2-[(4-tert-butylbenzoyl)amino]ethyl]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-19(2,3)16-6-4-14(5-7-16)17(23)21-12-13-22-18(24)15-8-10-20-11-9-15/h4-11H,12-13H2,1-3H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATADIQRHUCNPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-tert-butylbenzoyl)amino]ethyl]pyridine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。